
Methylselanyl--trimethylplumbyl (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylselanyl–trimethylplumbyl (1/1) is a chemical compound with the molecular formula C3H9PbSe It is a unique organometallic compound that contains both selenium and lead atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–trimethylplumbyl (1/1) typically involves the reaction of trimethylplumbyl chloride with methylselanyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures, around -78°C, to ensure the stability of the reactants and products.
Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of Methylselanyl–trimethylplumbyl (1/1) follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Methylselanyl–trimethylplumbyl (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead selenide and other oxidation products.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation Products: Lead selenide (PbSe) and other selenium-containing compounds.
Reduction Products: Simpler organometallic compounds with lead and selenium.
Substitution Products: Compounds with different functional groups replacing the methylselanyl group.
Aplicaciones Científicas De Investigación
Methylselanyl–trimethylplumbyl (1/1) has several scientific research applications, including:
Materials Science: It is used in the synthesis of novel materials with unique properties, such as semiconductors and photovoltaic materials.
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized coatings and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Methylselanyl–trimethylplumbyl (1/1) involves its interaction with molecular targets through its organometallic bonds. The compound can:
Bind to metal ions: The lead and selenium atoms can form complexes with other metal ions, influencing various biochemical pathways.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylplumbyl chloride: A related compound used in similar synthetic reactions.
Methylselanyl lithium: Another organometallic compound containing selenium.
Lead selenide (PbSe): A compound formed from the oxidation of Methylselanyl–trimethylplumbyl (1/1).
Uniqueness
Methylselanyl–trimethylplumbyl (1/1) is unique due to its combination of selenium and lead atoms, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form complexes with metal ions makes it valuable in research and industrial applications.
Propiedades
Número CAS |
58747-19-6 |
|---|---|
Fórmula molecular |
C4H12PbSe |
Peso molecular |
346 g/mol |
InChI |
InChI=1S/CH3Se.3CH3.Pb/c1-2;;;;/h1H3;3*1H3; |
Clave InChI |
MDAJEYQMTLFWAL-UHFFFAOYSA-N |
SMILES canónico |
C[Se].C[Pb](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


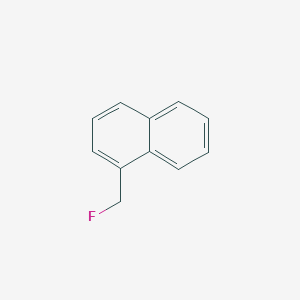
![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
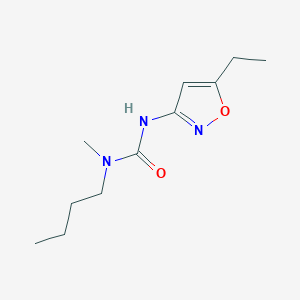
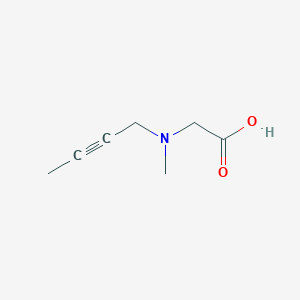

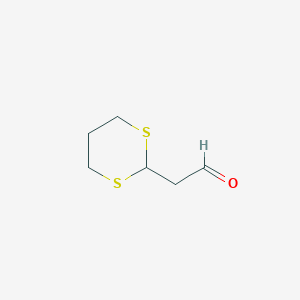
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)

![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)


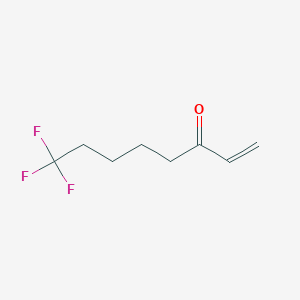
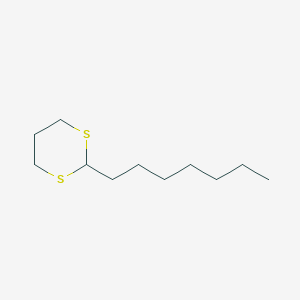
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
